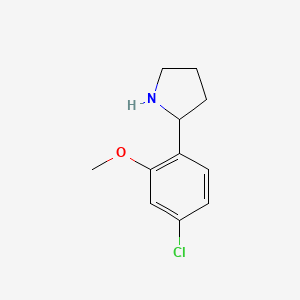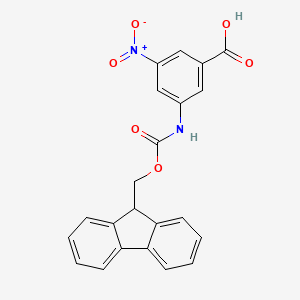
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid is a complex organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is characterized by the presence of a fluorenyl group, a methoxycarbonyl group, an amino group, and a nitrobenzoic acid moiety. It is primarily used in peptide synthesis and other organic synthesis applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The nitrobenzoic acid moiety is introduced through nitration reactions using nitric acid and sulfuric acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Piperidine, base (e.g., sodium carbonate).
Major Products Formed
Reduction: Formation of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-aminobenzoic acid.
Substitution: Formation of the free amino acid derivative.
Wissenschaftliche Forschungsanwendungen
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block in peptide synthesis and other organic synthesis applications.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialized polymers and materials
Wirkmechanismus
The mechanism of action of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be selectively removed under basic conditions to allow for the coupling of amino acids. This selective protection and deprotection mechanism is crucial for the stepwise synthesis of peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)propanoic acid: An alanine derivative used in similar applications.
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methoxy)amino)propanoic acid:
Uniqueness
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-nitrobenzoic acid is unique due to the presence of the nitrobenzoic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C22H16N2O6 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-nitrobenzoic acid |
InChI |
InChI=1S/C22H16N2O6/c25-21(26)13-9-14(11-15(10-13)24(28)29)23-22(27)30-12-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-11,20H,12H2,(H,23,27)(H,25,26) |
InChI-Schlüssel |
KTGPLIBFJZWMLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=CC(=C4)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-((Benzyloxy)carbonyl)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13542618.png)
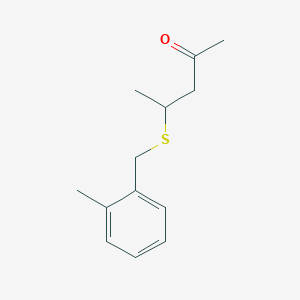
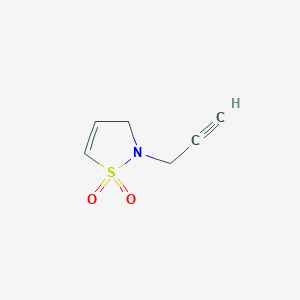
![(4aS,8aR)-6-ethyl-octahydro-2H-pyrido[4,3-b]morpholine](/img/structure/B13542628.png)
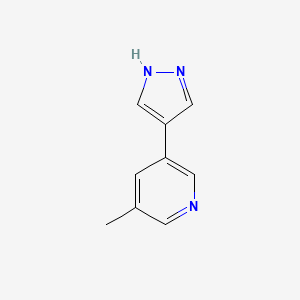

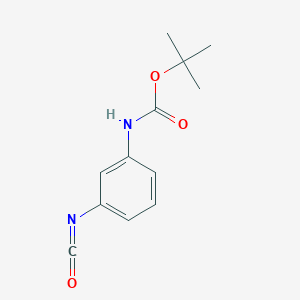


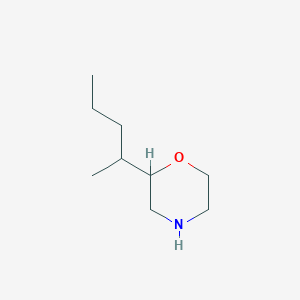
![3-Tert-butoxycarbonyl-7,7-difluoro-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B13542676.png)
![7-({2-Oxabicyclo[2.2.2]octan-4-yl}carbamoyl)heptanoic acid](/img/structure/B13542678.png)

